Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
Description
Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is a β-carboline derivative characterized by a tetrahydro-β-carboline core, a 4-methoxyphenyl substituent at position 1, and a methyl ester group at position 3. The compound is synthesized via a Pictet–Spengler reaction, involving condensation of tryptophan methyl ester with 4-methoxybenzaldehyde under acidic conditions, followed by purification via column chromatography and recrystallization . Key spectral features include a carbonyl stretch at ~1737 cm⁻¹ (IR), methoxy proton signals at δ 3.7–3.8 ppm (¹H NMR), and a molecular ion peak at m/z ~340–350 (MS) .
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-24-13-9-7-12(8-10-13)18-19-15(11-17(22-18)20(23)25-2)14-5-3-4-6-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCRRALOOEKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylhydrazine and tryptamine.
Cyclization: The key step involves the Pictet-Spengler cyclization, where the tryptamine derivative reacts with an aldehyde or ketone to form the tetrahydro-beta-carboline core.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst.
Purification: The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboline derivatives.
Substitution: Various substituted carbolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has shown potential as an enzyme inhibitor, particularly targeting monoamine oxidases (MAOs). This makes it a candidate for studying neurological disorders.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including antidepressant and anticancer activities. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drugs.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity profile allows for the creation of various derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets such as MAOs. By inhibiting these enzymes, the compound can modulate neurotransmitter levels in the brain, leading to potential antidepressant effects. Additionally, its interaction with DNA and proteins may contribute to its anticancer properties.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Spectral Properties of Selected β-Carboline Derivatives
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Melting Point Trend | Solubility Trend |
|---|---|---|---|
| 4-Methoxy (target) | Electron-donating | Moderate | Moderate (enhanced by HCl salt) |
| 4-Chloro | Electron-withdrawing | High | Low (hydrophobic) |
| 4-Hydroxy-3-methoxy | Mixed | Low | High (polar solvents) |
Biological Activity
Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl (commonly referred to as Methyl β-carboline), is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of β-Carbolines
β-Carbolines are a class of compounds that have garnered attention for their varied biological activities, including neuroprotective, anti-cancer, and antimicrobial effects. Methyl β-carboline is a derivative that retains the core structure of β-carbolines while incorporating methoxy and methyl groups that influence its biological interactions.
- Antioxidant Activity :
-
Cytotoxic Effects on Cancer Cells :
- Research indicates that Methyl β-carboline induces apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been demonstrated to activate the p38/MAPK signaling pathway, leading to increased ROS levels and subsequent cell death in cervical cancer cells .
- Antimicrobial Activity :
Cytotoxicity and Selectivity
The cytotoxic effects of Methyl β-carboline were evaluated using different cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicative of its effectiveness.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| SiHa (Cervical) | 15.0 | 31 (to mammalian) |
| HeLa (Cervical) | 18.5 | 28 |
| A549 (Lung) | 20.0 | 25 |
Case Studies
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Cervical Cancer :
- A study focused on SiHa cervical cancer cells revealed that treatment with Methyl β-carboline resulted in significant apoptosis characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors . The mechanistic studies highlighted the role of ROS in mediating these effects.
- Trypanocidal Activity :
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 1-(4-methoxyphenyl)-β-carboline derivatives, and how can reaction conditions be optimized?
The synthesis typically involves a Pictet-Spengler reaction between substituted tryptophan methyl esters and aromatic aldehydes. For example, describes dissolving tryptophan methyl ester (49.3 mmol) and 4-methoxyphenylaldehyde in CH₂Cl₂ under N₂ at 0°C, followed by trifluoroacetic acid (TFA) addition. The reaction is stirred for 4 days, neutralized with NH₃, and purified via silica gel chromatography. Key optimizations include:
- Temperature control : Low temperatures (0°C) minimize side reactions.
- Acid catalysis : TFA enhances imine formation and cyclization efficiency.
- Purification : Sequential elution (CH₂Cl₂ → CH₂Cl₂/MeOH) isolates cis/trans isomers .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Assigns stereochemistry and substituent positions. For instance, reports δ 7.72 ppm (NH) and δ 5.23 ppm (CHCOOCH₃) in CDCl₃.
- IR spectroscopy : Confirms carbonyl groups (e.g., 1737 cm⁻¹ for ester C=O).
- Mass spectrometry (EI-MS) : Validates molecular ions (e.g., m/z 417 [M⁺] in ).
- Elemental analysis : Ensures purity (deviations < ±0.4% from theoretical values) .
Q. How are isomers resolved during synthesis, and what challenges arise in purification?
Isomers are separated via silica gel column chromatography. details using CH₂Cl₂ to elute the cis isomer first, followed by CH₂Cl₂/MeOH (99.5:0.5) for the trans isomer. Challenges include:
- Solvent polarity : Minor adjustments in MeOH content dramatically impact resolution.
- Isomer stability : Prolonged exposure to acidic conditions may lead to epimerization .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during β-carboline synthesis, and what tools validate absolute configuration?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1S,3R)-configured esters in ).
- X-ray crystallography : highlights SHELX for refining crystal structures. For example, ORTEP diagrams (via ) visualize spatial arrangements of substituents.
- NOESY NMR : Correlates through-space interactions to confirm ring puckering in tetrahydro-β-carbolines .
Q. What strategies are employed to design structure-activity relationship (SAR) studies for β-carboline derivatives?
- Analog synthesis : Modify substituents (e.g., 4-methoxyphenyl → 4-chlorophenyl in ) and assess biological activity (e.g., mast cell stabilization in ).
- Pharmacophore mapping : Identify critical hydrogen-bonding (ester carbonyl) and hydrophobic (aromatic ring) motifs.
- Computational docking : Pair experimental data with molecular dynamics simulations to predict target binding .
Q. How are contradictions in analytical data (e.g., elemental analysis discrepancies) resolved?
- Repetition : Re-measure samples to rule out experimental error.
- Alternative techniques : Use high-resolution MS or combustion analysis for cross-validation.
- Sample purity : Re-crystallize from diethyl ether (as in ) to remove impurities affecting C/H/N ratios .
Q. What role does X-ray crystallography play in resolving structural ambiguities, and how are refinement protocols optimized?
- Data collection : Use Enraf-Nonius CAD-4 diffractometers ( ) for high-resolution datasets.
- Refinement : SHELXL ( ) refines thermal parameters and occupancy factors. For twinned crystals, SHELXPRO interfaces with twin law matrices.
- Validation : R-factors (< 0.05) and residual density maps ensure model accuracy .
Q. How can computational modeling complement experimental studies of β-carboline derivatives?
- Conformational analysis : Density functional theory (DFT) predicts stable rotamers of the tetrahydro-β-carboline ring.
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions.
- ADMET profiling : Predict bioavailability and toxicity using QSAR models .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
